molecular formula C24H26N6 B11220604 4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11220604
M. Wt: 398.5 g/mol
InChI Key: RDRQLHWSEOSVDU-UHFFFAOYSA-N
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Description

4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another class of compounds with similar biological activities.

    Imatinib: A well-known tyrosine kinase inhibitor used in cancer therapy.

Uniqueness

4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific structural features, which confer distinct biological activities. Its ability to selectively inhibit CDKs makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C24H26N6

Molecular Weight

398.5 g/mol

IUPAC Name

4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C24H26N6/c1-17-7-9-20(10-8-17)29-12-11-28(15-19(29)3)23-22-14-27-30(24(22)26-16-25-23)21-6-4-5-18(2)13-21/h4-10,13-14,16,19H,11-12,15H2,1-3H3

InChI Key

RDRQLHWSEOSVDU-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)C3=NC=NC4=C3C=NN4C5=CC=CC(=C5)C

Origin of Product

United States

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